molecular formula C12H16FNO4S2 B2878150 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine CAS No. 1706327-97-0

1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2878150
CAS No.: 1706327-97-0
M. Wt: 321.38
InChI Key: ZQXOCWPUYBSRML-UHFFFAOYSA-N
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Description

1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with sulfonyl groups and a fluoro-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.

    Attachment of the Fluoro-Methylphenyl Moiety: The fluoro-methylphenyl group is attached through a nucleophilic aromatic substitution reaction, often using a fluoro-methylphenyl halide and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.

    Substitution: The fluoro-methylphenyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluoro-methylphenyl moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine: Lacks the additional methylsulfonyl group.

    3-(Methylsulfonyl)pyrrolidine: Lacks the fluoro-methylphenyl moiety.

    1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine: Contains an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both sulfonyl groups and the fluoro-methylphenyl moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-9-7-10(13)3-4-12(9)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOCWPUYBSRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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